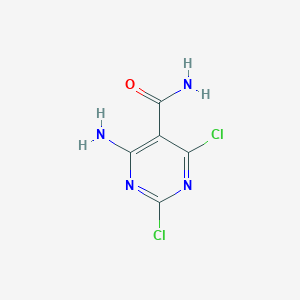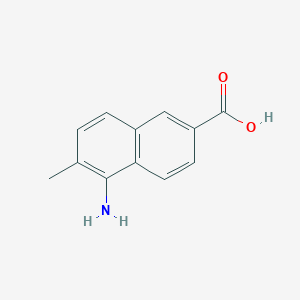
4,6,7-Trihydroxy-1-naphthaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,7-Trihydroxy-1-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes It is characterized by the presence of three hydroxyl groups attached to the naphthalene ring and an aldehyde group at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trihydroxy-1-naphthaldehyde typically involves the hydroxylation of 1-naphthaldehyde derivatives. One common method is the selective hydroxylation of 1-naphthaldehyde using reagents such as hydrogen peroxide in the presence of catalysts like iron or copper salts. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective introduction of hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions: 4,6,7-Trihydroxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 4,6,7-Trihydroxy-1-naphthoic acid.
Reduction: 4,6,7-Trihydroxy-1-naphthylmethanol.
Substitution: Various esters or ethers depending on the substituents introduced.
科学的研究の応用
4,6,7-Trihydroxy-1-naphthaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4,6,7-Trihydroxy-1-naphthaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. The aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, potentially leading to the formation of Schiff bases. These interactions can modulate the activity of enzymes and other proteins, contributing to the compound’s bioactivity.
類似化合物との比較
- 4-Hydroxy-1-naphthaldehyde
- 6-Hydroxy-1-naphthaldehyde
- 7-Hydroxy-1-naphthaldehyde
Comparison: 4,6,7-Trihydroxy-1-naphthaldehyde is unique due to the presence of three hydroxyl groups, which significantly enhance its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical synthesis and potentially more bioactive compared to its mono- or di-hydroxy counterparts. The additional hydroxyl groups also increase its solubility in polar solvents, which can be advantageous in various applications.
特性
分子式 |
C11H8O4 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
4,6,7-trihydroxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H8O4/c12-5-6-1-2-9(13)8-4-11(15)10(14)3-7(6)8/h1-5,13-15H |
InChIキー |
VYCNRHJETRSEDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=C(C(=CC2=C1C=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B11898829.png)

![3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11898845.png)
![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)








